molecular formula C7H7F3N2 B2796323 4-(1,1-Difluoroethyl)-5-fluoropyridin-2-amine CAS No. 2551114-73-7

4-(1,1-Difluoroethyl)-5-fluoropyridin-2-amine

Cat. No.: B2796323
CAS No.: 2551114-73-7
M. Wt: 176.142
InChI Key: LRMOOUOYHDAZLS-UHFFFAOYSA-N
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Description

4-(1,1-Difluoroethyl)-5-fluoropyridin-2-amine is a fluorinated pyridine derivative offered for research and development purposes. Compounds within this chemical class are of significant interest in medicinal and agrochemical research, particularly as building blocks for the synthesis of more complex molecules . The presence of both a 2-amine and fluorine substituents on the pyridine ring is a common structural motif in pharmaceuticals, often used to modulate electronic properties, lipophilicity, and metabolic stability . The unique 1,1-difluoroethyl group at the 4-position may offer distinct steric and electronic characteristics for structure-activity relationship (SAR) studies. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

4-(1,1-difluoroethyl)-5-fluoropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c1-7(9,10)4-2-6(11)12-3-5(4)8/h2-3H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMOOUOYHDAZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NC=C1F)N)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1-Difluoroethyl)-5-fluoropyridin-2-amine typically involves the introduction of the 1,1-difluoroethyl group onto a pyridine ring. One common method involves the use of 1,1-difluoroethyl

Biological Activity

4-(1,1-Difluoroethyl)-5-fluoropyridin-2-amine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique substitution pattern that may enhance its interaction with biological targets, making it a candidate for further research in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₅F₃N₂, with a molecular weight of approximately 162.12 g/mol. The structure includes a pyridine ring substituted at the 4-position with a 1,1-difluoroethyl group and an amino group at the 2-position. These substitutions are believed to influence the compound's reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an antitumor agent and a modulator of various biochemical pathways. Its structural characteristics may facilitate interactions with specific proteins involved in cellular signaling, which could lead to alterations in cell proliferation and apoptosis.

Key Biological Activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle regulation.
  • Enzyme Interaction : The compound has shown potential in modulating enzyme activity, particularly protein kinases involved in signaling pathways.
  • Pharmacokinetic Properties : The fluorinated structure may enhance lipophilicity and metabolic stability, potentially improving bioavailability.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound. Below are summarized findings from key research articles:

StudyFindings
Investigated the compound's interaction with human dihydroorotate dehydrogenase (DHODH), revealing inhibition that suggests potential as an antitumor agent.
Reported on the synthesis and evaluation of related pyridine derivatives, demonstrating enhanced biological activity compared to non-fluorinated analogs.
Highlighted the compound's ability to interact with cellular proteins, influencing pathways critical for cancer cell survival.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Binding Affinity : The compound may bind to specific receptors or enzymes, altering their activity and affecting downstream signaling pathways.
  • Cellular Uptake : The presence of fluorine atoms may facilitate better cellular uptake compared to non-fluorinated counterparts.

Scientific Research Applications

Pharmaceutical Applications

  • Neuronal Nitric Oxide Synthase Inhibition
    • Research has indicated that derivatives of 2-aminopyridine, including those similar to 4-(1,1-Difluoroethyl)-5-fluoropyridin-2-amine, act as potent inhibitors of human neuronal nitric oxide synthase (hnNOS). These inhibitors are being explored for their therapeutic potential in treating neurological disorders by modulating nitric oxide levels in the brain .
  • Antimicrobial Activity
    • Compounds related to this compound have been synthesized and evaluated for their antimicrobial properties. Studies have shown that these compounds exhibit significant inhibitory effects against various bacterial and fungal strains, suggesting their potential as new antimicrobial agents .
  • Anticancer Properties
    • Fluorinated compounds have been investigated for their anticancer activities. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, indicating their potential use in cancer therapy . The incorporation of fluorine atoms often enhances the selectivity and potency of these compounds against tumor cells.

Case Studies

  • Inhibition Assays
    • A study evaluating the inhibition of hnNOS by derivatives of this compound showed promising results with IC50 values indicating strong inhibitory activity . This highlights the compound's potential in treating diseases associated with dysregulated nitric oxide levels.
  • Cytotoxicity Tests
    • The cytotoxic effects of synthesized derivatives were assessed using the MTT assay against Hep-2 cell lines. Results indicated that some compounds exhibited significant cytotoxicity, suggesting further investigation into their mechanisms of action is warranted .
  • Molecular Docking Studies
    • To elucidate the binding interactions of these compounds with target proteins, molecular docking studies were performed. These studies help in understanding how modifications to the chemical structure influence biological activity and can guide future drug design efforts .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Structure Position 4 Substituent Position 5 Substituent Key Features & Applications References
4-(1,1-Difluoroethyl)-5-fluoropyridin-2-amine Pyridine 1,1-Difluoroethyl Fluorine High lipophilicity; potential kinase inhibitor intermediate
5-Fluoropyridin-2-amine Pyridine Hydrogen Fluorine Simplest analogue; used in cross-coupling reactions
4-(Trifluoromethyl)-5-fluoropyridin-2-amine Pyridine Trifluoromethyl Fluorine Enhanced electron-withdrawing effects; antiviral applications
4-(2,6-Difluorophenoxy)-5-methyl-6-(trifluoromethyl)pyrimidin-2-amine Pyrimidine 2,6-Difluorophenoxy Methyl & Trifluoromethyl Pyrimidine core; antiviral/anticancer activity
6-(2-{3-[3-(Dimethylamino)propyl]-5-(trifluoromethyl)phenyl}ethyl)-4-methylpyridin-2-amine Pyridine Methyl Complex alkyl chain Targets enzyme allosteric sites; neuropharmacology

Substituent Effects

  • Electron-Withdrawing Groups: The 1,1-difluoroethyl group at position 4 provides moderate electron-withdrawing effects compared to trifluoromethyl (CF₃), which is stronger.
  • Lipophilicity : The difluoroethyl group increases lipophilicity (logP) relative to methyl or hydrogen substituents, enhancing membrane permeability in drug candidates. However, it is less lipophilic than CF₃-containing analogues .
  • Stereoelectronic Profile : Fluorine at position 5 directs regioselectivity in further functionalization (e.g., halogenation or cross-coupling), a feature shared with 5-fluoropyridin-2-amine derivatives .

Q & A

Q. Optimization Tips :

  • Use high-purity solvents (e.g., THF or DMF) to minimize hydrolysis.
  • Monitor reaction progress via LC-MS to detect intermediates.
  • Adjust catalyst loading (e.g., 2–5 mol% Pd(PPh₃)₄) to balance yield and cost .

Basic: How is the structure of this compound characterized experimentally?

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹⁹F NMR : Peaks at ~-120 ppm (CF₂) and ~-180 ppm (C-F) confirm fluorine positions .
    • ¹H NMR : Splitting patterns (e.g., doublets for NH₂) verify amine and difluoroethyl groups.
  • X-ray Crystallography : Resolves regiochemistry; compare bond angles with related pyridine derivatives (e.g., 2-fluoro-5-(4-fluorophenyl)pyridine ).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₇H₇F₃N₂).

Table 1 : Key Spectroscopic Data

TechniqueKey SignalsReference
¹⁹F NMRδ -122 ppm (CF₂), δ -178 ppm (C₅-F)
X-rayC-F bond length: 1.34 Å; N-C-CF₂ dihedral angle: 12.8°

Advanced: How does the 1,1-difluoroethyl group influence electronic and steric properties compared to non-fluorinated analogs?

Q. Methodological Answer :

  • Electron-Withdrawing Effect : The CF₂ group reduces electron density at C4, enhancing electrophilic substitution resistance. Confirmed via DFT calculations (e.g., Mulliken charge analysis) .
  • Steric Effects : The bulkier CF₂ group increases steric hindrance, affecting binding in biological assays (e.g., kinase inhibition). Compare with methyl or ethyl analogs using molecular docking .
  • Hydrogen Bonding : Fluorine atoms may participate in weak C-F⋯H-N interactions, altering solubility (study via Hansen solubility parameters) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer :
Contradictions may arise from:

  • Purity Issues : Validate compound purity (>95%) via HPLC and elemental analysis.
  • Assay Conditions : Standardize protocols (e.g., IC₅₀ measurements at consistent pH and temperature).
  • Target Selectivity : Perform kinome-wide profiling to identify off-target effects (e.g., using Eurofins KinaseProfiler™) .

Case Study :
If anti-cancer activity varies, test in isogenic cell lines (e.g., wild-type vs. mutant p53) to isolate mechanistic dependencies .

Advanced: What strategies mitigate regioselectivity challenges during difluoroethyl group installation?

Q. Methodological Answer :

  • Directing Groups : Use pyridine N-oxide to direct CF₂ substitution to the 4-position .
  • Protecting Groups : Boc-protection of the amine prevents unwanted N-alkylation .
  • Catalyst Tuning : Employ Pd/XPhos catalysts to enhance selectivity in cross-coupling .

Table 2 : Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield
CatalystPd(OAc)₂/XPhos+25% yield
Temperature80°C in DMFAvoids side products
SolventAnhydrous THFPrevents hydrolysis

Advanced: How can computational modeling predict metabolic pathways for this compound?

Q. Methodological Answer :

  • In Silico Tools : Use GLORY (Gradient-boosted Log P Predictor) to estimate log P (~1.8) and ADMET properties .
  • Metabolite Prediction : Run cytochrome P450 docking simulations (e.g., CYP3A4) to identify likely oxidation sites (e.g., difluoroethyl → carboxylic acid) .
  • Validation : Compare with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

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